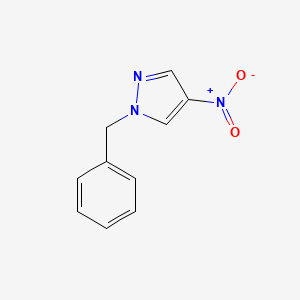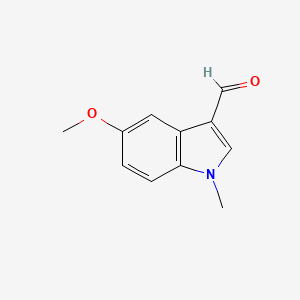
1-Benzyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
“1-Benzyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in organic chemistry . Various methods have been reported, such as the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a benzyl group and a nitro group . The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with β,γ-unsaturated hydrazones in a Cu-catalyzed aerobic oxidative cyclization .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 203.202 . More detailed physical and chemical properties were not found in the retrieved documents.
Applications De Recherche Scientifique
1-Benzyl-4-nitro-1H-pyrazole : Analyse approfondie des applications de recherche scientifique :
Recherche pharmaceutique
Les dérivés du pyrazole, y compris le this compound, ont été largement étudiés pour leurs propriétés pharmaceutiques. Ils présentent un large éventail d'activités biologiques, telles que des effets antitumoraux, analgésiques, anti-inflammatoires et antimicrobiens. Ces composés sont également explorés pour leur potentiel dans le traitement de maladies telles que la tuberculose, la leishmaniose et en tant qu'inhibiteurs de l'ECA pour les maladies cardiovasculaires .
Synthèse organique
En chimie organique, les structures du pyrazole servent à la fois de groupes directeurs et de transformation. Ce sont des éléments fondamentaux dans diverses petites molécules qui ont des applications diverses dans l'agriculture et les produits pharmaceutiques. La structure unique du this compound pourrait être utilisée dans la synthèse de composés organiques complexes .
Catalyse
Les dérivés du pyrazole peuvent agir comme substrats dans les processus catalytiques. Par exemple, ils peuvent être utilisés dans des réactions catalysées au palladium, telles que la méthylation des esters de boronate hétéroaryliques. Cela suggère que le this compound pourrait avoir des applications dans le développement de nouvelles méthodes catalytiques .
Chimie analytique
La stabilité des esters de boronate est un domaine d'étude important en chimie analytique. Des composés comme le this compound peuvent servir de composés modèles pour étudier la stabilité de ces esters dans divers solvants en utilisant des techniques telles que la LCMS .
Recherche en neurosciences
Les pyrazoles sont connus pour leurs propriétés neuroprotectrices et ont été étudiés pour leurs activités antiparkinsoniennes. Cela suggère que le this compound pourrait être précieux dans la recherche en neurosciences, en particulier dans l'étude des maladies neurodégénératives .
Chimie agricole
Le cycle du pyrazole est présent dans de nombreux produits agrochimiques en raison de sa bioactivité. La recherche sur le this compound pourrait conduire au développement de nouveaux pesticides ou régulateurs de croissance des plantes avec une efficacité et des profils de sécurité améliorés .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
The exact mode of action of 1-Benzyl-4-nitro-1H-pyrazole is currently unknown . It’s worth noting that similar compounds have been found to exhibit anti-inflammatory and analgesic activities , suggesting that this compound might interact with its targets in a similar manner.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have shown antimicrobial potential , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the compound should be stored in a dry, cool, well-ventilated area .
Analyse Biochimique
Biochemical Properties
1-Benzyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity . This interaction can be crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can alter cellular responses . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the environment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . These interactions can affect the levels of metabolites and influence the overall metabolic flux. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
1-benzyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHZCMFLIKMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359583 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88095-61-8 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)



![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)




